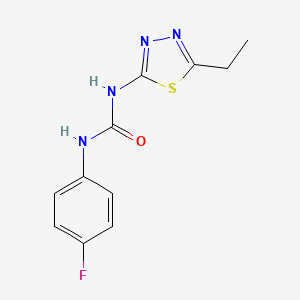![molecular formula C14H11Cl2N3 B5822616 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. This compound belongs to the pyrazolopyrimidine family and has been found to exhibit significant biological activities.
Wirkmechanismus
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has not been fully elucidated. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or by interacting with specific receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is readily synthesized and has been found to exhibit significant biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of the compound's potential as an anticancer agent.
3. Exploration of the compound's potential as an anti-inflammatory agent.
4. Investigation of the compound's potential as an antimicrobial agent.
5. Development of more efficient and cost-effective synthesis methods for the compound.
6. Investigation of the compound's potential as an antioxidant agent.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields. It exhibits significant biological activities and has several advantages for lab experiments. Further research is needed to fully elucidate its mechanism of action and explore its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent.
Synthesemethoden
The synthesis of 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been reported in the literature. One of the methods involves the reaction of 4-chloroaniline with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine-4-carboxylic acid followed by cyclization with phosphoryl chloride and chlorination with thionyl chloride. The product obtained is then reacted with hydrazine hydrate and methyl iodide to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to exhibit significant biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-14(16)9(2)19-13(17-8)7-12(18-19)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPWIKJRJCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)

![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)





